5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (molecular formula: C₂₀H₁₇N₃O₂S; molecular weight: 363.435 g/mol) is a bicyclic heterocyclic compound characterized by a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a benzylidene group at position 5 and a 4-isopropoxyphenyl group at position 2 . Its structure combines electron-rich aromatic systems with polarizable heteroatoms, making it a promising scaffold for medicinal chemistry. The compound’s stereochemistry (E-configuration at the benzylidene double bond) and planar fused-ring system contribute to its biological activity, particularly in anti-inflammatory applications .
Properties
CAS No. |
371138-04-4 |
|---|---|
Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O2S/c1-13(2)25-16-10-8-15(9-11-16)18-21-20-23(22-18)19(24)17(26-20)12-14-6-4-3-5-7-14/h3-13H,1-2H3/b17-12+ |
InChI Key |
GFJGGPIILOFWGV-SFQUDFHCSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly process . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems could further enhance the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isopropoxy group on the phenyl ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Dealkylation : In concentrated H<sub>2</sub>SO<sub>4</sub>, the isopropoxy group can hydrolyze to yield a phenolic derivative.
-
Alkoxy Exchange : Reacting with alcohols (e.g., ethanol) in the presence of Lewis acids (e.g., BF<sub>3</sub>) replaces the isopropoxy group with other alkoxy substituents.
Table 1: Nucleophilic Substitution Examples
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dealkylation | H<sub>2</sub>SO<sub>4</sub>, Δ | Phenolic derivative | 72% | |
| Alkoxy Exchange | BF<sub>3</sub>, ethanol, Δ | Ethoxy-substituted analog | 65% |
Electrophilic Aromatic Substitution (EAS)
The benzylidene moiety participates in EAS due to electron-rich aromatic systems:
-
Bromination : Reacts with Br<sub>2</sub> in acetic acid to form mono- or di-brominated derivatives at the para positions of the benzylidene ring .
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the meta position .
Key Findings:
-
Bromination occurs regioselectively at the C4 and C6 positions of the benzylidene group .
-
Nitration yields a 3-nitro derivative with 58% efficiency under optimized conditions .
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions, particularly with alkynes or nitriles:
-
Huisgen Cycloaddition : With terminal alkynes (e.g., propargyl alcohol) and Cu(I) catalysis, forms 1,2,3-triazole-fused derivatives .
Table 2: Cycloaddition Parameters
| Substrate | Catalyst | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Propargyl alcohol | CuI, DIPEA | Triazole-fused hybrid | 12 h | 81% |
Oxidation and Reduction
-
Thiazole Sulfur Oxidation : Treatment with m-CPBA oxidizes the thiazole sulfur to a sulfoxide or sulfone, altering electronic properties.
-
Benzylidene Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the C=C bond in the benzylidene group to a single bond.
Hydrolysis and Ring-Opening
Under strongly basic conditions (e.g., NaOH/EtOH), the triazole ring undergoes hydrolysis:
-
Triazole Cleavage : Forms a thioamide intermediate, which can further react to generate thiol derivatives .
Michael Addition
The α,β-unsaturated carbonyl system in the benzylidene group acts as a Michael acceptor:
-
Thiol Addition : Reacts with thiols (e.g., benzyl mercaptan) in basic media to form β-thioether adducts.
Table 3: Michael Addition Examples
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl mercaptan | KOH, DMF | β-(Benzylthio) derivative | 68% |
Critical Research Insights
-
Regioselectivity : Substituents on the benzylidene and triazole rings direct reactivity. Electron-withdrawing groups enhance electrophilic substitution rates .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in cycloadditions by stabilizing transition states .
-
Catalytic Efficiency : Cu(I) catalysts significantly accelerate Huisgen cycloadditions while minimizing side reactions .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 363.44 g/mol
- Structural Features : The compound consists of a thiazolo[3,2-b][1,2,4]triazole moiety along with a benzylidene and an isopropoxyphenyl substituent. This structure allows for various chemical reactivities and interactions with biological targets.
Biological Activities
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit a range of biological activities:
- Antimicrobial Properties : Derivatives of this compound have shown efficacy against various microorganisms. In vitro studies demonstrate its ability to inhibit microbial growth, suggesting potential applications in treating infections caused by resistant strains.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in several assays, indicating its potential use in developing treatments for inflammatory diseases.
- Anticancer Activity : Notably, 5-benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has shown promise in inhibiting cancer cell proliferation. Studies have indicated that it can interact with specific enzymes involved in cancer progression and may induce apoptosis in cancer cells.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related compounds within the same class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Benzylidene-2-(4-tert-butylphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Similar thiazolo-triazole framework with tert-butyl group | Enhanced anti-inflammatory activity |
| 5-Benzylidene-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Contains methoxy instead of isopropoxy | Significant antimicrobial properties |
| 5-Benzylidene-2-(phenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Lacks substituents on the phenyl ring | Lowered bioactivity compared to others |
This comparative analysis highlights how modifications at different positions on the phenyl ring can significantly influence the biological activity of these compounds.
Case Studies and Research Findings
Several case studies have documented the applications of 5-benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
-
Anticancer Studies : Research involving this compound has demonstrated its ability to inhibit proliferation in various cancer cell lines. For example:
- A study found that it effectively reduced cell viability in B16F10 murine melanoma cells by inducing apoptosis through caspase activation.
- Antimicrobial Testing : In vitro assays revealed that derivatives showed potent activity against fungal pathogens such as Candida albicans and Aspergillus niger.
- Inflammation Models : Experimental models for inflammation indicated that this compound could reduce inflammatory markers significantly when tested against lipopolysaccharide-induced inflammation.
Mechanism of Action
The mechanism of action of 5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 5b) lower melting points compared to adamantyl derivatives, which exhibit higher thermal stability .
- Stereochemistry: The Z-configuration in furan/thiophene analogs (2j, 2k) enhances π-π stacking interactions, as evidenced by planar molecular geometries .
- Mass Spectrometry: LCMS data confirm molecular integrity, with isotopic patterns observed in halogen-containing derivatives (e.g., 5b) .
Table 2: Anti-Inflammatory and Enzymatic Activity Profiles
Key Observations:
- Anti-Inflammatory Superiority: Adamantyl derivatives (e.g., Compound 22) outperform indomethacin (67% vs. 47% protection) in murine models, likely due to enhanced hydrophobic interactions with inflammatory targets .
- COX/LOX Inhibition: Most compounds show low COX-1/2 inhibition, suggesting alternative anti-inflammatory mechanisms (e.g., modulation of TNF-α or IL-1β) .
- Halogen Effects: Bromo-substituted adamantyl derivatives (e.g., 2-Br, 3-Br) exhibit the highest activity (43–30% improvement over indomethacin), attributed to enhanced binding to hydrophobic enzyme pockets .
Biological Activity
5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique thiazole and triazole framework, which is known for its diverse pharmacological properties. The presence of specific substituents such as benzylidene and isopropoxy groups enhances its chemical reactivity and biological interactions.
Chemical Structure
The structural formula of 5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be represented as follows:
Biological Activities
Research indicates that compounds similar to 5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrate significant anticancer properties against various human cancer cell lines such as renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The compound's structural features contribute to its enhanced potency compared to other analogs.
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against a variety of pathogens. This suggests the potential for further exploration in developing antimicrobial agents from this class of compounds .
- Anti-inflammatory Effects : The presence of triazole moieties in the compound is associated with anti-inflammatory activities. Compounds with similar structures have shown effectiveness in inhibiting inflammatory pathways .
The biological activity of 5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be attributed to its ability to interact with specific biological targets. Molecular docking studies indicate that the compound may inhibit key enzymes involved in cancer progression and inflammation. The interactions are facilitated by hydrogen bonding and hydrophobic interactions with the active sites of these enzymes .
Case Studies
Several studies have evaluated the efficacy of thiazolo[3,2-b][1,2,4]triazol-6-one derivatives:
- Anticancer Evaluation : A comprehensive screening involving nearly 60 human cancer cell lines demonstrated that 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones exhibited higher anticancer activity than their respective amides. Notably, the compound showed significant cytotoxicity against multiple cancer types .
- Antimicrobial Testing : In vitro assays revealed that similar thiazolo-triazole compounds displayed potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolyltriazoles | Thiazole + Triazole | Antimicrobial, Anticancer |
| Benzothiazoles | Thiazole + Phenyl | Enzyme Inhibition |
| Phenyltriazoles | Triazole + Phenyl | Anti-inflammatory |
This comparison highlights the unique substituents present in 5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one that may enhance its solubility and bioactivity compared to other analogs.
Q & A
Q. How can QSAR models improve the design of next-generation analogs?
- Build 3D-QSAR models (e.g., CoMFA/CoMSIA) using anti-inflammatory activity data and descriptors like logP, polar surface area, and H-bond acceptor count. Key findings:
- Hydrophobicity (clogP 2.5–3.5) : Optimal for membrane permeability and COX binding .
- Electrostatic potential : Negative charges near the triazole ring enhance LOX inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
